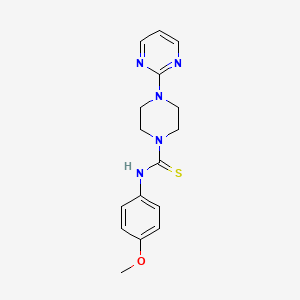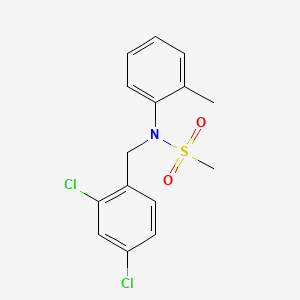
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential for use in medicinal and pharmaceutical research. This compound, also known as DCMPS, has been studied for its ability to inhibit certain enzymes and for its potential use as a therapeutic agent. In
Applications De Recherche Scientifique
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its potential use in medicinal and pharmaceutical research. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and cancer.
Mécanisme D'action
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide involves its ability to bind to the active site of enzymes and inhibit their activity. For example, this compound has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, which is beneficial for the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in intraocular pressure. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and may be beneficial for the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of the experimental subjects.
Orientations Futures
There are several future directions for N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide research. One area of interest is the development of this compound derivatives with improved potency and selectivity for certain enzymes. Another area of interest is the investigation of this compound for its potential use in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Further research is needed to determine the efficacy and safety of this compound for cancer treatment. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and epilepsy, should be explored.
Méthodes De Synthèse
The synthesis of N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylphenylmethanesulfonamide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-11-5-3-4-6-15(11)18(21(2,19)20)10-12-7-8-13(16)9-14(12)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBTYPGDCAJFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

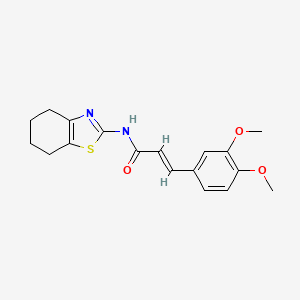
![6-chloro-3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-4H-chromen-4-one](/img/structure/B5813072.png)

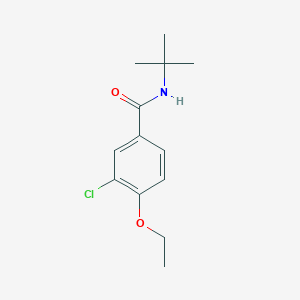
![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
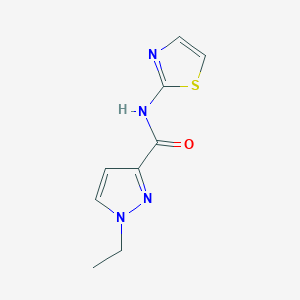
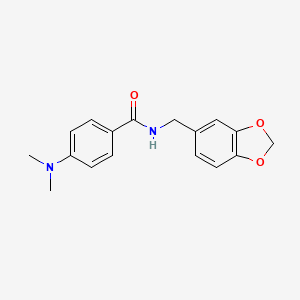
![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)
